2-(1H-Indol-3-yl)-N,N,N-trimethylethen-1-aminium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)-N,N,N-trimethylethen-1-aminium typically involves the reaction of indole derivatives with trimethylamine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Indol-3-yl)-N,N,N-trimethylethen-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid.
Reduction: Formation of indoline derivatives.
Substitution: Formation of halogenated or nitro-substituted indoles.
Scientific Research Applications
2-(1H-Indol-3-yl)-N,N,N-trimethylethen-1-aminium has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various indole derivatives with potential biological activities.
Biology: Studied for its role in cellular signaling pathways and as a potential therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-N,N,N-trimethylethen-1-aminium involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Known for its antibacterial and anticancer activities.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Studied for its anticancer properties.
Uniqueness: 2-(1H-Indol-3-yl)-N,N,N-trimethylethen-1-aminium is unique due to its trimethylethen-1-aminium group, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
648437-96-1 |
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Molecular Formula |
C13H17N2+ |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)ethenyl-trimethylazanium |
InChI |
InChI=1S/C13H17N2/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-10,14H,1-3H3/q+1 |
InChI Key |
MIZSRJMAMPHCDB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C=CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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